predicted 1H and 13C NMR chemical shifts for 3-ethoxy-2-nitrophenol
predicted 1H and 13C NMR chemical shifts for 3-ethoxy-2-nitrophenol
An in-depth technical analysis of the predicted 1 H and 13 C NMR chemical shifts for 3-ethoxy-2-nitrophenol requires a rigorous understanding of molecular stereoelectronics, anisotropic effects, and advanced computational modeling. As a highly congested 1,2,3-trisubstituted aromatic system, this molecule presents unique challenges and learning opportunities for researchers in drug development and synthetic chemistry.
This whitepaper provides a comprehensive framework for predicting, acquiring, and validating the NMR spectral data of 3-ethoxy-2-nitrophenol, bridging the gap between theoretical quantum mechanics and empirical bench-level spectroscopy.
Molecular Architecture and Stereoelectronic Effects
3-Ethoxy-2-nitrophenol (CAS: 855839-16-6) consists of a phenol core with a nitro group at the C2 position and an ethoxy group at the C3 position. The spectral behavior of this molecule is governed by two competing stereoelectronic forces:
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Intramolecular Hydrogen Bonding: The proximity of the C1-hydroxyl donor and the C2-nitro acceptor establishes a robust six-membered intramolecular hydrogen bond. Unlike intermolecular hydrogen bonds, which are transient and highly dependent on solvent concentration, intramolecular H-bonds remain stable across dilution gradients. This interaction locks the hydroxyl proton in the deshielding cone of the nitro group, pushing its resonance far downfield1[1].
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Steric Encumbrance and Coplanarity: The bulky ethoxy group at C3 creates a steric clash with the adjacent C2-nitro group. To minimize steric strain, the nitro group may twist slightly out of the aromatic plane. While this twisting reduces the resonance electron-withdrawing effect (-R) of the nitro group on the ring, the energetic favorability of the H-bond ensures the system remains relatively rigid.
Theoretical Framework: GIAO-DFT vs. Empirical Additivity
While empirical additivity rules (e.g., Pretsch/Clerc increments) provide rapid baseline estimations, they often fail to account for the non-linear shielding effects caused by the out-of-plane twisting in congested ortho-substituted benzenes.
For high-fidelity predictions, modern workflows utilize Density Functional Theory (DFT) combined with Gauge-Including Atomic Orbitals (GIAO) . Computing the magnetic shielding tensors directly from a 3D-optimized geometry (typically at the B3LYP/6-31G(d) or pcSseg-3 level) captures both isotropic and anisotropic shielding effects, reducing the mean absolute error (MAE) to <0.2 ppm for 1 H and <1.5 ppm for 13 C2[2].
Predicted Quantitative NMR Data
The following tables synthesize the predicted chemical shifts based on resonance theory, inductive effects, and baseline empirical data for 1,2,3-trisubstituted benzenes.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
Note: Aromatic protons follow a distinct Doublet-Triplet-Doublet (d-t-d) splitting pattern due to the contiguous C4-C5-C6 arrangement.
| Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Mechanistic Rationale |
| OH (C1) | 10.40 | Singlet (s) | - | Extreme deshielding driven by the strong intramolecular H-bond with the C2-NO 2 oxygen. |
| H5 (C5) | 7.37 | Triplet (t) | 8.5 | Deshielded by the para-NO 2 group (-R effect). Meta to both OH and OEt (+R effects do not reach C5). |
| H4 (C4) | 6.61 | Doublet (d) | 8.5 | Highly shielded by the ortho-OEt and para-OH groups (both strong +R electron donors). |
| H6 (C6) | 6.57 | Doublet (d) | 8.5 | Highly shielded by the ortho-OH and para-OEt groups. |
| O-CH 2 | 4.15 | Quartet (q) | 7.0 | Deshielded by the adjacent electronegative ether oxygen. |
| CH 3 | 1.40 | Triplet (t) | 7.0 | Standard aliphatic methyl, coupled to the adjacent methylene. |
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon Position | Predicted Shift (δ, ppm) | Type | Mechanistic Rationale |
| C3 (C-OEt) | 155.0 | Quaternary (C) | Ipso oxygen attachment; highly deshielded by electronegativity. |
| C1 (C-OH) | 152.0 | Quaternary (C) | Ipso oxygen attachment; slightly shielded relative to C3 due to H-bond donation. |
| C5 | 135.0 | Methine (CH) | Para to NO 2 ; experiences strong resonance deshielding. |
| C2 (C-NO 2 ) | 134.0 | Quaternary (C) | Ipso nitrogen attachment; strong inductive electron withdrawal. |
| C6 | 110.0 | Methine (CH) | Ortho to OH, para to OEt; experiences dual resonance shielding. |
| C4 | 106.0 | Methine (CH) | Ortho to OEt, para to OH; experiences dual resonance shielding. |
| O-CH 2 | 65.5 | Methylene (CH 2 ) | Aliphatic carbon directly bound to the ether oxygen. |
| CH 3 | 14.8 | Methyl (CH 3 ) | Terminal aliphatic carbon. |
Experimental Protocol: High-Resolution NMR Acquisition & Self-Validation
To transition from theoretical prediction to empirical fact, the experimental acquisition must be designed to prevent artifacts and validate its own outputs.
Step 1: Solvent Selection & Sample Preparation
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Action: Dissolve 15–20 mg of 3-ethoxy-2-nitrophenol in 0.6 mL of dry CDCl 3 containing 0.03% v/v TMS.
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Causality: CDCl 3 is a non-competing solvent. Using a hydrogen-bond accepting solvent like DMSO-d 6 would disrupt the intramolecular H-bond, artificially shifting the OH proton upfield and altering the conformational state3[3].
Step 2: 1 H NMR Acquisition
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Action: Acquire at 400 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds.
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Causality: A 1.5s delay is sufficient for the complete T1 relaxation of protonated carbons, ensuring accurate integration ratios (1:1:1:2:3) to confirm sample purity.
Step 3: 13 C NMR Acquisition (T1 Optimization)
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Action: Acquire at 100 MHz using power-gated decoupling (zgpg30). Critically, extend the D1 delay to 3.0 seconds.
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Causality: The quaternary carbons (C1, C2, C3) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1-second delay will result in these signals being "lost" in the baseline noise. Extending D1 ensures these critical ipso-carbons are fully relaxed and visible.
Step 4: Self-Validation via 2D Heteronuclear Correlation
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Action: Run an HSQC (Heteronuclear Single Quantum Coherence) and an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
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Causality: 1D predictions are hypotheses; 2D NMR is the proof. The HSQC will self-validate the 1D data by directly mapping the highly shielded protons (6.61 and 6.57 ppm) to the highly shielded carbons (106.0 and 110.0 ppm). The HMBC will confirm the regiochemistry by showing a 3-bond cross-peak between the ethoxy CH 2 protons (4.15 ppm) and the C3 quaternary carbon (155.0 ppm).
Workflow Visualization
The following diagram maps the logical progression from computational prediction to empirical validation, ensuring a closed-loop, self-validating analytical system.
Fig 1. Computational prediction and empirical validation workflow for NMR chemical shifts.
References
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An NMR method for the quantitative assessment of intramolecular hydrogen bonding - SciSpace / ACS Publications.3
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC (National Institutes of Health). 2
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An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed (National Institutes of Health). 1
Sources
- 1. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
